molecular formula C11H19N3O2S B13951242 1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole

1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole

Cat. No.: B13951242
M. Wt: 257.35 g/mol
InChI Key: PKBWUQSHJNGYAA-UHFFFAOYSA-N
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Description

1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an isopropyl group, a pyrrolidin-1-ylsulfonyl group, and a methyl group attached to the imidazole ring

Preparation Methods

The synthesis of 1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the isopropyl group: This step involves the alkylation of the imidazole ring using isopropyl halides under basic conditions.

    Attachment of the pyrrolidin-1-ylsulfonyl group: This is done by reacting the intermediate with pyrrolidine and a sulfonyl chloride derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or alkoxides replace existing substituents.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and pyrrolidine.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals, including catalysts, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The sulfonyl group is known to enhance the compound’s binding affinity to certain proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Lacks the isopropyl and pyrrolidin-1-ylsulfonyl groups, resulting in different chemical and biological properties.

    2-Phenylimidazole: Contains a phenyl group instead of the isopropyl group, leading to variations in reactivity and applications.

    1-Isopropyl-2-methylimidazole: Similar structure but without the pyrrolidin-1-ylsulfonyl group, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

1-propan-2-yl-2-(pyrrolidin-1-ylsulfonylmethyl)imidazole

InChI

InChI=1S/C11H19N3O2S/c1-10(2)14-8-5-12-11(14)9-17(15,16)13-6-3-4-7-13/h5,8,10H,3-4,6-7,9H2,1-2H3

InChI Key

PKBWUQSHJNGYAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1CS(=O)(=O)N2CCCC2

Origin of Product

United States

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